![molecular formula C27H28N6O2S B2796459 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 1224010-60-9](/img/no-structure.png)

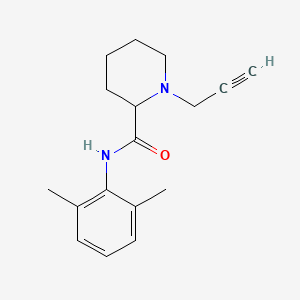

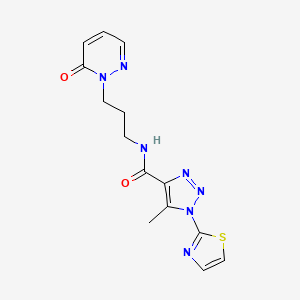

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Anticancer and Antimicrobial Activities : A study by Riyadh et al. (2013) explores the synthesis of triazole, triazolotriazine, and pyrazolotriazine derivatives incorporating antipyrine moieties, revealing some compounds with significant anticancer and antimicrobial activities (Riyadh, Kheder, & Asiry, 2013).

Green Synthesis of Heterocycles : Abdelhamid et al. (2016) report on the green, solvent-free synthesis of pyrazolopyrimidines, azolopyridazines, and thienopyridines containing the triazole moiety, with some showing competitive antimicrobial activities (Abdelhamid, El-Idreesy, Abdel-Riheem, & Dawoud, 2016).

Insecticidal Assessment : Fadda et al. (2017) synthesized a variety of heterocycles incorporating a thiadiazole moiety, which were tested as insecticidal agents against the cotton leafworm, demonstrating the potential of such compounds in pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Antimicrobial and Antifungal Activities : New pyrazoline and pyrazole derivatives were synthesized by Hassan (2013) and showed promising antibacterial and antifungal properties, highlighting their potential in developing new antimicrobial agents (Hassan, 2013).

Mecanismo De Acción

Target of Action

The primary targets of this compound appear to be adenosine receptors . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction. They are involved in promoting sleep, regulating blood flow, and suppressing seizure activity among other functions.

Mode of Action

The compound interacts with its targets, the adenosine receptors, by binding to them. The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold in the compound was chosen as a pharmacophore for the adenosine receptors . It was substituted at the 5 position with reactive linkers of different lengths . These compounds were used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety .

Biochemical Pathways

The compound affects the adenosine receptor pathways. Different affinity and selectivity profiles were observed towards hA1, hA2A, and hA3 adenosine receptors . In particular, fluorescent compounds behave as dual hA2A/hA3 ligands . The preferred binding mode at the single receptor was driven by the substitution present at the 5 position .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-nitrobenzoic acid. The second intermediate is N-(2,5-dimethylphenyl)acetamide, which is synthesized from 2,5-dimethylaniline and acetic anhydride. These two intermediates are then coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": [ "4-butoxyaniline", "2-chloro-5-nitrobenzoic acid", "2,5-dimethylaniline", "acetic anhydride", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol:", "Step 1: 4-butoxyaniline is reacted with 2-chloro-5-nitrobenzoic acid in the presence of a base such as potassium carbonate and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide intermediate.", "Step 2: The amide intermediate is then reduced using a reducing agent such as sodium dithionite to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol intermediate.", "Synthesis of N-(2,5-dimethylphenyl)acetamide:", "Step 1: 2,5-dimethylaniline is reacted with acetic anhydride in the presence of a base such as sodium acetate to form the corresponding acetamide intermediate.", "Step 2: The acetamide intermediate is then purified using column chromatography to obtain the pure N-(2,5-dimethylphenyl)acetamide.", "Coupling of the two intermediates:", "The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol intermediate and N-(2,5-dimethylphenyl)acetamide are coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide." ] } | |

Número CAS |

1224010-60-9 |

Nombre del producto |

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide |

Fórmula molecular |

C27H28N6O2S |

Peso molecular |

500.62 |

Nombre IUPAC |

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |

InChI |

InChI=1S/C27H28N6O2S/c1-4-5-14-35-21-10-8-20(9-11-21)23-16-24-26-29-30-27(32(26)12-13-33(24)31-23)36-17-25(34)28-22-15-18(2)6-7-19(22)3/h6-13,15-16H,4-5,14,17H2,1-3H3,(H,28,34) |

Clave InChI |

LOCKHSJQEPWXAJ-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=C(C=CC(=C5)C)C)C3=C2 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate](/img/structure/B2796377.png)

![(E)-N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2796379.png)

![Methyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2796380.png)

![8-((2,5-Dimethylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2796381.png)

![1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2796384.png)

![2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2796389.png)

![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2796393.png)

![(1s,4s)-N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B2796398.png)